N~2~-[(2-Aminophenyl)methyl]alaninamide
Description
N²-[(2-Aminophenyl)methyl]alaninamide is a synthetic alaninamide derivative characterized by an alanine backbone with a (2-aminophenyl)methyl group substituted at the N² position. This compound belongs to a broader class of amino acid amides, which are often explored for their biochemical and pharmacological properties.
Synthesis of this compound typically involves coupling reactions between activated alanine derivatives and 2-aminobenzylamine intermediates. For example, methodologies described in the synthesis of related alaninamide derivatives (e.g., N-methyl acylureas and substituted phenylalaninamides) employ carbodiimide-based coupling agents or solid-phase peptide synthesis techniques . The compound’s relevance in drug discovery is highlighted by its structural similarity to molecules with antifibrinolytic, antimicrobial, or enzyme-inhibitory activities .
Properties
CAS No. |
832676-75-2 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-[(2-aminophenyl)methylamino]propanamide |
InChI |
InChI=1S/C10H15N3O/c1-7(10(12)14)13-6-8-4-2-3-5-9(8)11/h2-5,7,13H,6,11H2,1H3,(H2,12,14) |
InChI Key |
JETIAYURSKRQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2-Aminophenyl)methyl]alaninamide typically involves the reaction of 2-aminobenzylamine with alanine derivatives under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at specific sites. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of N2-[(2-Aminophenyl)methyl]alaninamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(2-Aminophenyl)methyl]alaninamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N~2~-[(2-Aminophenyl)methyl]alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N2-[(2-Aminophenyl)methyl]alaninamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of N²-[(2-Aminophenyl)methyl]alaninamide can be contextualized by comparing it to analogous alaninamide derivatives. Key structural variations include substitutions on the phenyl ring, modifications to the amino acid backbone, and additional functional groups. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Alaninamide Derivatives
Key Findings :
Substituent Effects on Bioactivity: The 2-aminophenyl group in N²-[(2-Aminophenyl)methyl]alaninamide is critical for antifibrinolytic activity, as seen in related 2-aminophenyl amides (e.g., compound 16 in ). However, minor substitutions (e.g., fluorine or methoxy groups) on the phenyl ring can abolish activity, as observed in derivatives 22 and 23 . Fluorinated analogs like N~1~-(4-Fluoro-2-methylphenyl)alaninamide may exhibit improved metabolic stability due to reduced susceptibility to oxidative metabolism .
Backbone Modifications :
- β-alaninamide derivatives (e.g., N-Methyl-β-alaninamide in ) show enhanced enzyme inhibitory activity compared to α-alaninamides, likely due to increased conformational flexibility .
- Methylation of the alanine backbone (e.g., N-Methyl-L-alanine in ) alters solubility and bioavailability, as methyl groups reduce polarity .
Physicochemical Properties :
- Compounds with hydrophilic substituents (e.g., morpholine in ) demonstrate higher solubility in aqueous media, which correlates with improved pharmacokinetic profiles .
- Log D values (distribution coefficients) for alaninamide derivatives range from −0.5 to 2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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